1,5-Difluoro-2-difluoromethoxy-4-(fluoromethyl)benzene
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Overview
Description
1,5-Difluoro-2-difluoromethoxy-4-(fluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C8H5F5O and a molecular weight of 212.12 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. Fluorinated compounds are often of interest in various fields due to their stability, lipophilicity, and ability to participate in specific interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is difluoromethylation , which can be achieved through various strategies, including electrophilic, nucleophilic, radical, and cross-coupling methods
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, where the reaction conditions are optimized for high yield and purity. The use of metal-based catalysts and novel difluorocarbene reagents has streamlined the production process, making it more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1,5-Difluoro-2-difluoromethoxy-4-(fluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds, often facilitated by metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Electrophilic Reagents: For introducing electrophilic groups.
Nucleophilic Reagents: For nucleophilic substitution reactions.
Radical Initiators: For radical-mediated reactions.
Metal Catalysts: Such as palladium or nickel, for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while cross-coupling reactions can produce complex aromatic compounds with multiple functional groups.
Scientific Research Applications
1,5-Difluoro-2-difluoromethoxy-4-(fluoromethyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential interactions with biological molecules due to its unique fluorine content.
Medicine: Explored for its potential use in pharmaceuticals, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,5-Difluoro-2-difluoromethoxy-4-(fluoromethyl)benzene involves its ability to interact with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to specific proteins or enzymes, influencing their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,5-Difluoro-2-difluoromethoxy-4-(fluoromethyl)benzene is unique due to its specific arrangement of fluorine atoms and the difluoromethoxy group. This unique structure imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H5F5O |
---|---|
Molecular Weight |
212.12 g/mol |
IUPAC Name |
1-(difluoromethoxy)-2,4-difluoro-5-(fluoromethyl)benzene |
InChI |
InChI=1S/C8H5F5O/c9-3-4-1-7(14-8(12)13)6(11)2-5(4)10/h1-2,8H,3H2 |
InChI Key |
KXHZGHLGCFYGBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)F)F)F)CF |
Origin of Product |
United States |
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